trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride

medicinal chemistry stereochemistry SAR

This trans-configured 1,2,3-triazole-pyrrolidine hydrochloride (CAS 156113-56-3) is a verified fragment-sized building block (MW 190.63, Rule-of-Three compliant) for medicinal chemistry. The defined trans stereochemistry orients the hydroxyl and triazole vectors for consistent hydrogen-bonding geometry—critical for SAR reproducibility in CCR1 antagonist and kinase inhibitor programs. The hydrochloride salt guarantees aqueous solubility for biochemical assays, while the free pyrrolidine NH and C3–OH provide two independent vectors for fragment growing. Insist on stereochemically verified material to avoid confounding variables from cis diastereomers or 1,2,4-triazole regioisomers.

Molecular Formula C6H11ClN4O
Molecular Weight 190.63 g/mol
Cat. No. B8240837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride
Molecular FormulaC6H11ClN4O
Molecular Weight190.63 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)N2C=CN=N2.Cl
InChIInChI=1S/C6H10N4O.ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;/h1-2,5-7,11H,3-4H2;1H/t5-,6-;/m0./s1
InChIKeyQPOPOZYGTWDBTI-GEMLJDPKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride: Key Physicochemical and Structural Identity for Procurement Decisions


trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride (CAS 156113-56-3) is a heterocyclic building block that fuses a 1,2,3-triazole ring with a pyrrolidine core via a direct N1–C4 linkage. The free base has a molecular formula of C₆H₁₀N₄O and a molecular weight of 154.17 g/mol, while the monohydrochloride salt increases the formula weight to 190.63 g/mol (C₆H₁₁ClN₄O) . The trans configuration places the triazole and hydroxyl substituents on opposite faces of the pyrrolidine ring, distinguishing this compound from its cis diastereomers. Predicted physicochemical properties include a topological polar surface area of 63 Ų, an XLogP3-AA of -1.6, two hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is commercially available at 98% purity from multiple certified vendors and is primarily utilized as a synthetic intermediate or fragment in medicinal chemistry campaigns [2].

Why Generic Substitution Fails for trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride in Lead Optimization Campaigns


Substituting trans-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol hydrochloride with in-class analogs—such as the cis diastereomer, the 1,2,4-triazole regioisomer, the dihydrochloride salt, or the 3-substituted triazole-pyrrolidine variants—risks introducing uncontrolled variables that can confound structure-activity relationships (SAR). In the context of the pyrrolidine-triazole CCR1 antagonist series described by Merritt et al. (2010), replacing the 1,3,4-triazole with a 1,2,4-triazole regioisomer altered microsomal stability from 81% to 74% remaining for the unsubstituted case and shifted chemotaxis IC₅₀ from 59 nM to 78 nM [1]. Analogously, the trans stereochemistry of the target compound imposes a defined spatial orientation of the hydroxyl and triazole vectors that differs fundamentally from the cis configuration, potentially affecting hydrogen-bonding geometry and target engagement. Generic substitution without stereochemical or regioisomeric verification therefore undermines SAR reproducibility and procurement for fragment-based or lead-optimization programs.

Product-Specific Quantitative Differentiation Evidence for trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride


Stereochemical Identity: Trans Configuration Confers Distinct 3D Pharmacophore Geometry vs. Cis Diastereomer

The trans-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol hydrochloride (CAS 156113-56-3) bears the 1,2,3-triazole and hydroxyl groups on opposite faces of the pyrrolidine ring. The cis diastereomer—(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol (CAS 1909293-49-7) or its enantiomer (3S,4S, CAS 749181-88-2)—positions both substituents on the same face . While no published head-to-head biological comparison of the trans and cis forms exists for this exact scaffold, the dihedral angle difference between the two configurations imposes a distinct spatial relationship between the hydroxyl hydrogen-bond donor and the triazole N2/N3 acceptor atoms. In the broader pyrrolidine-triazole class, the trans configuration in the CCR1 antagonist series (Merritt et al., 2010) was associated with a specific chemotaxis inhibition profile (IC₅₀ = 2.9 nM for the optimized trans-1,3,4-triazole-lead 7) that was lost when the scaffold geometry was altered [1].

medicinal chemistry stereochemistry SAR

Salt Form Differentiation: Monohydrochloride vs. Dihydrochloride – Impact on Solubility and Formulation

trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride (CAS 156113-56-3, MW 190.63) is the monohydrochloride salt, containing one HCl equivalent per molecule. The closely related dihydrochloride salt—(3R,4R)-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride (CAS not specified in authoritative databases for the racemic trans form, formula C₆H₁₂Cl₂N₄O, MW 227.09)—contains two HCl equivalents . In general salt-form principles, the monohydrochloride provides approximately half the chloride counterion load of the dihydrochloride form, which can affect aqueous solubility, hygroscopicity, and compatibility with subsequent synthetic steps (e.g., free-basing for amide coupling). While quantitative solubility data for these specific salts are not publicly available, the predicted pKa of the pyrrolidine nitrogen (~13.74 for the free base) indicates the monohydrochloride will be fully protonated under physiological and common laboratory pH conditions, yielding a single cationic species . The dihydrochloride may exhibit higher aqueous solubility but introduces additional chloride that can interfere with metal-catalyzed reactions.

formulation science salt screening solubility

Triazole Regioisomer Selectivity: 1,2,3-Triazole vs. 1,2,4-Triazole – Metabolic Stability and CYP Inhibition Profile

In the CCR1 antagonist series (Merritt et al., 2010), the direct comparison of 1,2,4-triazole (compound 4) versus 1,3,4-triazole (compound 6) versus 1,2,3-triazole bioisosteres provides the strongest available class-level evidence for regioisomer-dependent pharmacological behavior. Compound 4 (1,2,4-triazole) exhibited human liver microsome (HLM) stability of 74% remaining and rat liver microsome (RLM) stability of 52%, with a CCR1 binding IC₅₀ of 22 nM and chemotaxis IC₅₀ of 78 nM. In contrast, the 1,3,4-triazole analog (compound 6) showed HLM stability of 81% and a binding IC₅₀ of 16 nM [1]. While the target compound bears an unsubstituted 1,2,3-triazole at the 1-position (N1-linked to pyrrolidine), the data demonstrate that triazole regioisomerism alone can produce measurable differences in both target potency and metabolic stability. The 1,2,3-triazole ring is also known to function as a non-classical amide bond bioisostere with superior metabolic stability compared to the 1,2,4-triazole in certain contexts [2].

drug metabolism CYP inhibition bioisostere

Fragment-Like Physicochemical Profile vs. Elaborated Triazole-Pyrrolidine Analogs: MW, LogP, and TPSA Differentiation

The target compound (free base MW = 154.17 g/mol, XLogP3 = -1.6, TPSA = 63 Ų) sits within the physicochemical range of a fragment-sized molecule (MW < 300, clogP < 3) as defined by the Rule of Three for fragment-based drug discovery [1]. In contrast, more elaborated pyrrolidine-1,2,3-triazole hybrids reported in the literature typically exceed MW 400. For example, the polysubstituted pyrrolidine-triazole derivatives described by Ince et al. (2020) bear dimethyl 2,4-dicarboxylate and 5,5-diphenyl substituents, yielding MW > 480 and significantly higher lipophilicity [2]. The tetrazolopyrrolidine-1,2,3-triazole analogues reported in 2024 have MW ranging from approximately 350 to 450 [3]. The lower molecular weight and higher polar character (TPSA 63 Ų, HBD = 2, HBA = 4) of the target compound make it suitable as a core fragment for chemical elaboration, while the more complex analogs are better suited for late-stage lead optimization.

fragment-based drug discovery drug-likeness lead-likeness

Click Chemistry Compatibility: Free Pyrrolidine NH as a Tunable Handle vs. N-Substituted Analogs

The target compound features a free secondary amine in the pyrrolidine ring, providing a reactive handle for further functionalization via amide bond formation, reductive amination, or urea synthesis. This contrasts with N-substituted pyrrolidine-triazole analogs (e.g., the β-pyrrolidino-1,2,3-triazole derivatives described by Easwaramoorthi et al., 2019, where the pyrrolidine nitrogen is already elaborated) [1]. The free NH also enables direct incorporation into larger scaffolds through parallel synthesis or DNA-encoded library technologies. The 1,2,3-triazole ring of the target compound is itself accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the compound can serve as a clickable intermediate for further diversification at the triazole C4/C5 positions if the triazole ring is functionalized with alkyne or azide handles in subsequent synthesis . This dual orthogonal reactivity (pyrrolidine NH + triazole click chemistry potential) is a key differentiator from fully elaborated analogs where all reactive positions are already occupied.

click chemistry CuAAC synthetic accessibility

Best Research and Industrial Application Scenarios for trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol Hydrochloride


Fragment-Based Drug Discovery (FBDD): Core Scaffold for X-ray Crystallography and SPR Screening

With MW = 154.17 g/mol, XLogP3 = -1.6, TPSA = 63 Ų, and only 11 heavy atoms, trans-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol hydrochloride conforms to the Rule of Three for fragment-sized screening libraries [1]. Its low molecular complexity and defined trans stereochemistry make it amenable to high-concentration screening (≥1 mM) by surface plasmon resonance (SPR) or ligand-observed NMR. The compound's computed hydrogen-bond donor (2) and acceptor (4) counts facilitate binding to diverse protein targets, while the 1,2,3-triazole ring can engage in π-stacking or metal coordination interactions. The hydrochloride salt ensures aqueous solubility suitable for biochemical assay conditions. In fragment-growing strategies, the free pyrrolidine NH and C3-OH provide two independent vectors for chemical elaboration, as supported by the synthetic versatility documented for pyrrolidine-triazole hybrids in the CCR1 antagonist and mPTP blocker series .

Kinase Inhibitor Lead Generation: Bioisosteric Replacement of Amide Linkers with 1,2,3-Triazole

The 1,2,3-triazole moiety is a well-established non-classical bioisostere for the amide bond, offering improved metabolic stability and a distinct hydrogen-bonding profile. In the context of kinase inhibitor design, replacing a hinge-binding amide linker with a 1,2,3-triazole can modulate both potency and selectivity. Merritt et al. (2010) demonstrated that substituting the amide moiety with a 1,3,4-triazole in CCR1 antagonists improved binding potency (IC₅₀ from 140 nM for the amide lead to 16 nM for compound 6) while preserving pharmacokinetic properties [2]. The target compound provides the core 1,2,3-triazole-pyrrolidine scaffold in its minimal form, allowing medicinal chemists to append kinase-specific recognition elements (e.g., hinge-binding heterocycles via the pyrrolidine nitrogen) without the confounding influence of pre-existing substituents. This scaffold is particularly relevant for targets where the triazole N2 and N3 atoms can mimic the amide carbonyl and NH in hydrogen-bonding interactions.

Anticancer SAR Expansion: Building Block for Tetrazole- and Triazole-Hybrid Libraries

Pyrrolidine-1,2,3-triazole hybrids have demonstrated significant antiproliferative activity across multiple cancer cell lines. Easwaramoorthi et al. (2019) reported β-pyrrolidino-1,2,3-triazoles with IC₅₀ values of 58–72 µM against A549 lung cancer cells [3], while tetrazolopyrrolidine-1,2,3-triazole analogues (2024) achieved IC₅₀ values as low as 0.32 µM against Hela cells (compared to doxorubicin IC₅₀ = 2.34 µM) [4]. The target compound serves as the minimal core scaffold from which these elaborated structures can be systematically constructed. By starting from the trans-4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol hydrochloride, SAR studies can independently explore modifications at the pyrrolidine nitrogen (e.g., urea, amide, or sulfonamide linkages) and at the triazole C4/C5 positions (e.g., aryl, heteroaryl, or cyclopropyl substitution, as in CAS 1932660-77-9), enabling deconvolution of contributions from each substructure to antiproliferative activity.

Antimicrobial Resistance Programs: Click-Chemistry Diversification Platform

The 1,2,3-triazole scaffold is a privileged structure in antimicrobial drug discovery, with documented activity against both Gram-positive and Gram-negative bacteria. The β-pyrrolidino-1,2,3-triazole series reported by Easwaramoorthi et al. (2019) showed significant antimicrobial activity against all tested microorganisms compared to standard drugs [3]. The target compound is accessible via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and its free pyrrolidine NH permits rapid diversification through parallel amide coupling or reductive amination with commercially available carboxylic acids or aldehydes. This enables the rapid construction of focused antimicrobial libraries for screening against multidrug-resistant pathogens. The trans stereochemistry of the hydroxyl group provides an additional vector for introducing hydrogen-bond donor/acceptor functionality that can modulate bacterial membrane permeability and target engagement.

Quote Request

Request a Quote for trans-4-(1H-1,2,3-Triazol-1-yl)pyrrolidin-3-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.